molecular formula C6HCl2N5 B14226664 2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile CAS No. 828295-04-1

2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile

Cat. No.: B14226664
CAS No.: 828295-04-1
M. Wt: 214.01 g/mol
InChI Key: QHNNZLBHBPEFPH-UHFFFAOYSA-N
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Description

2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile is a heterocyclic compound containing nitrogen atoms within its seven-membered ring structure.

Preparation Methods

The synthesis of 2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with 2-aminobenzamide in the presence of chlorinating agents. This process involves several steps, including cyclization, chlorination, and condensation . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include bases like sodium hydroxide, chlorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from inhibiting essential enzymes in bacterial cells, while its anticancer properties could involve disrupting cell division processes .

Comparison with Similar Compounds

2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile can be compared with other similar compounds, such as:

  • 1H-1,2,4-Triazole-3,5-diamine hydrochloride
  • 3,4-Dichloro-1,2,5-thiadiazole
  • Benzo[f][1,3,5]triazepine derivatives

These compounds share similar ring structures and nitrogen content but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific chlorine and nitrile substituents, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

828295-04-1

Molecular Formula

C6HCl2N5

Molecular Weight

214.01 g/mol

IUPAC Name

2,4-dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile

InChI

InChI=1S/C6HCl2N5/c7-5-11-3(1-9)4(2-10)12-6(8)13-5/h(H,11,12,13)

InChI Key

QHNNZLBHBPEFPH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N=C(N1)Cl)Cl)C#N

Origin of Product

United States

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